

Butyl Methyl Sulfide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl methyl sulfide*

Cat. No.: *B1581413*

[Get Quote](#)

Introduction

Butyl methyl sulfide (CAS Registry Number: 628-29-5), also known as 1-(methylthio)butane or 2-thiahexane, is a volatile organic compound (VOC) belonging to the thioether family.[\[1\]](#)[\[2\]](#) This colorless liquid possesses a characteristic strong, unpleasant odor.[\[3\]](#) Its presence in various natural and industrial settings, coupled with its volatile nature, necessitates a thorough understanding of its chemical properties, synthesis, analytical determination, toxicological profile, and environmental fate. This technical guide provides an in-depth overview of **butyl methyl sulfide** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **butyl methyl sulfide** is presented in Table 1. This data is crucial for understanding its behavior in various experimental and environmental conditions.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ S	[1][2]
Molecular Weight	104.22 g/mol	[1]
Appearance	Colorless liquid	[3]
Odor	Unpleasant	[3]
Boiling Point	122-123 °C at 760 mmHg	[4]
Melting Point	-97.85 °C	[4]
Density	0.85 g/cm ³ at 20 °C	[5]
Flash Point	20 °C	[4]
Vapor Pressure	15.60 mmHg at 25 °C	[6]
Refractive Index	1.4621 at 20 °C	
LogP (Octanol-Water Partition Coefficient)	2.15	[6]
Purity (typical)	>98.0% (GC)	

Synthesis of Butyl Methyl Sulfide

Butyl methyl sulfide is commonly synthesized via the Williamson ether synthesis, adapted for thioethers.^[7] This S_n2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. Two primary routes are detailed below.

Experimental Protocol: Synthesis from 1-Bromobutane and Sodium Thiomethoxide

This protocol outlines the synthesis of **butyl methyl sulfide** from 1-bromobutane and sodium thiomethoxide.

Materials:

- Sodium thiomethoxide (NaSCH₃)

- 1-Bromobutane ($\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Br}$)
- Anhydrous methanol (CH_3OH)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Distillation apparatus

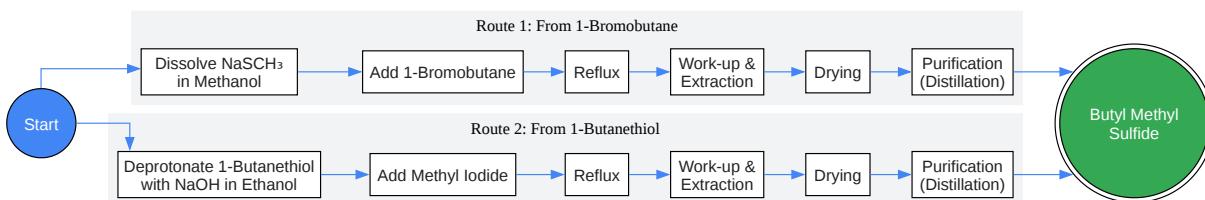
Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous methanol.
- Slowly add 1-bromobutane to the stirred solution at room temperature.
- Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
- After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the crude **butyl methyl sulfide** by fractional distillation, collecting the fraction boiling at 122-123 °C.

Experimental Protocol: Synthesis from 1-Butanethiol and Methyl Iodide

This alternative protocol utilizes 1-butanethiol and methyl iodide for the synthesis.


Materials:

- 1-Butanethiol ($\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{SH}$)
- Sodium hydroxide (NaOH)
- Methyl iodide (CH_3I)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol.

- Slowly add 1-butanethiol to the stirred sodium hydroxide solution to form the sodium butanethiolate salt.
- To this solution, add methyl iodide dropwise at room temperature.
- Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- After cooling, pour the reaction mixture into a separatory funnel containing water.
- Extract the product with diethyl ether (3 x volumes).
- Combine the ether extracts and wash with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
- Purify the resulting liquid by fractional distillation, collecting the fraction at the appropriate boiling point.

[Click to download full resolution via product page](#)

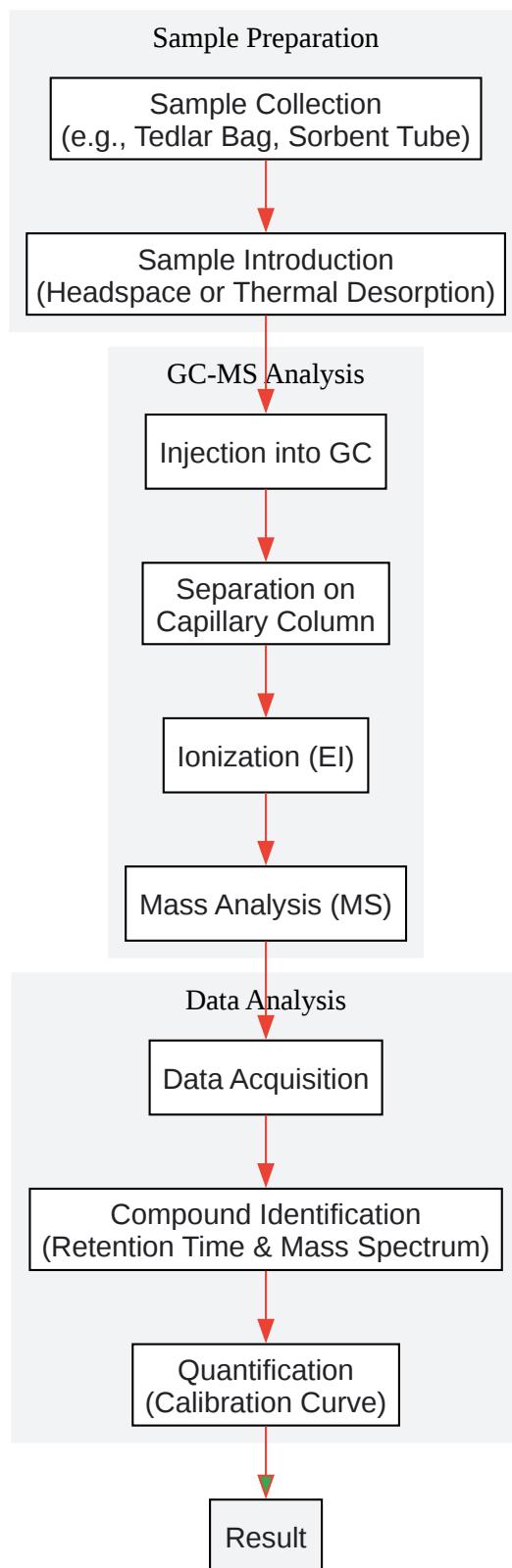
Figure 1. Williamson Ether Synthesis Workflow for **Butyl Methyl Sulfide**.

Analytical Methods

The detection and quantification of **butyl methyl sulfide**, particularly in complex matrices such as air or biological samples, are typically performed using gas chromatography (GC) coupled with a selective detector.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of **butyl methyl sulfide** in a gaseous matrix.


Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-VRX)
- Sample introduction system (e.g., headspace autosampler, thermal desorber, or direct injection)
- Data acquisition and processing software

Procedure:

- Sample Collection: Collect air samples in Tedlar bags or sorbent tubes (e.g., Tenax®). For liquid samples, prepare a headspace vial.
- Sample Introduction:
 - Headspace: Equilibrate the sample vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) before injecting a portion of the headspace gas into the GC.
 - Thermal Desorption: Heat the sorbent tube to release the trapped volatiles into the GC inlet.
- Gas Chromatography:
 - Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 5 minutes.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify **butyl methyl sulfide** by its retention time and mass spectrum (characteristic ions: m/z 104, 61, 47). Quantify using a calibration curve prepared from standards of known concentrations.

[Click to download full resolution via product page](#)

Figure 2. Workflow for the GC-MS Analysis of **Butyl Methyl Sulfide**.

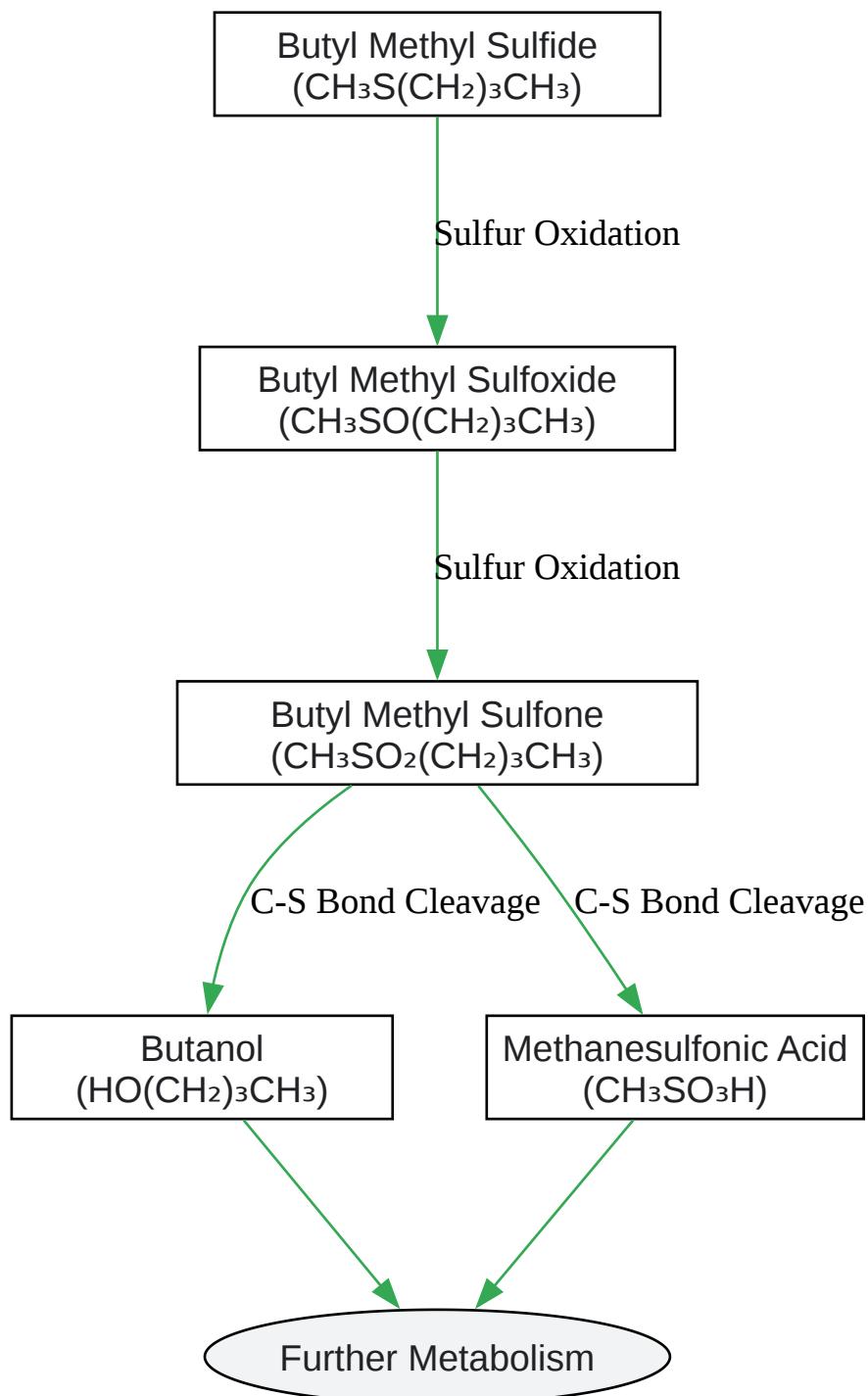
Toxicology and Ecotoxicology

The toxicological data for **butyl methyl sulfide** is limited. Safety data sheets indicate that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[3]

Parameter	Value	Species	Route	Reference(s)
LD ₅₀ (Oral)	Data not available	-	-	
LD ₅₀ (Dermal)	Data not available	-	-	
LC ₅₀ (Inhalation)	Data not available	-	-	
EC ₅₀ (Daphnia magna, 48h)	5.8 mg/L	Daphnia magna	Aquatic	
LC ₅₀ (Fish, 96h)	12.1 mg/L	Pimephales promelas	Aquatic	

Note: Specific LD₅₀/LC₅₀ values for **butyl methyl sulfide** are not readily available in published literature. The ecotoxicity data presented are estimated based on quantitative structure-activity relationship (QSAR) models.

Environmental Fate and Biodegradation


As a volatile organic compound, **butyl methyl sulfide** can be released into the atmosphere, where its fate is primarily determined by its reaction with hydroxyl radicals (•OH). In soil and water, biodegradation is the main removal process.

Atmospheric Degradation

The primary atmospheric degradation pathway for **butyl methyl sulfide** is its reaction with photochemically generated hydroxyl radicals. The estimated atmospheric lifetime of **butyl methyl sulfide** is approximately 2 days, based on a reaction rate constant with •OH radicals of $1.5 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$.

Biodegradation

Microorganisms in soil and water can degrade **butyl methyl sulfide**. The proposed biodegradation pathway involves the initial oxidation of the sulfur atom to a sulfoxide, followed by further oxidation to a sulfone. Subsequent cleavage of the C-S bond can lead to the formation of butanol and methanesulfonic acid, which can then be further metabolized by microorganisms.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Butyl Methyl Sulfide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581413#butyl-methyl-sulfide-as-a-volatile-organic-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com